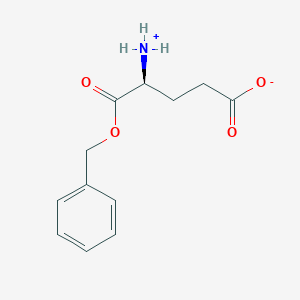

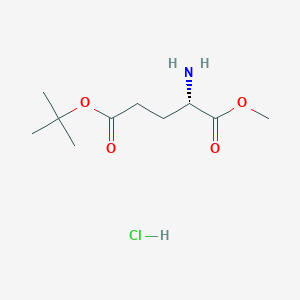

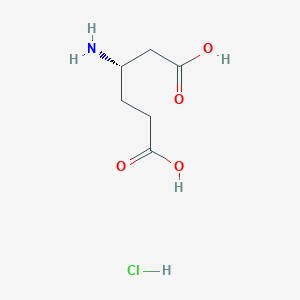

(S)-3-Aminohexanedioic acid hydrochloride

Descripción general

Descripción

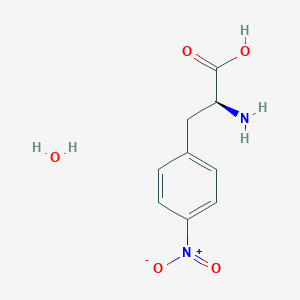

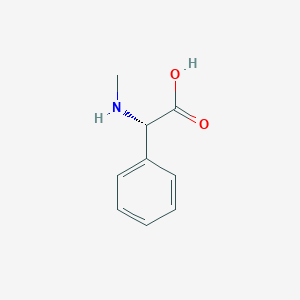

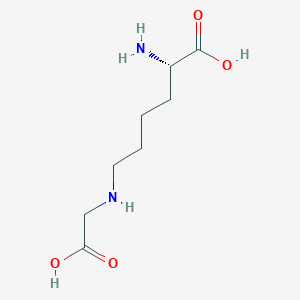

“(S)-3-Aminohexanedioic acid hydrochloride” is a specific form of aminohexanedioic acid, which is a type of amino acid. Amino acids are the building blocks of proteins and play many critical roles in your body .

Molecular Structure Analysis

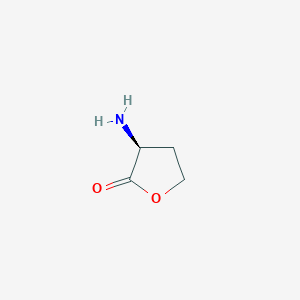

The molecular structure of an amino acid typically consists of a central carbon atom (the alpha carbon) bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a variable group, often referred to as the “R” group .Chemical Reactions Analysis

Amino acids can participate in a variety of chemical reactions. One common reaction is the formation of a peptide bond, which occurs when the carboxyl group of one amino acid reacts with the amino group of another .Physical And Chemical Properties Analysis

Amino acids have both acidic and basic properties due to the presence of the carboxyl and amino groups. They can exist in different forms depending on the pH of their environment .Aplicaciones Científicas De Investigación

Pharmacological and Biological Research

Phenolic acids, such as Chlorogenic Acid (CGA), have garnered attention for their pharmacological and biological effects, which might parallel the interest in compounds like (S)-3-Aminohexanedioic acid hydrochloride. CGA shows a wide array of therapeutic roles, including antioxidant, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities, among others. This suggests a pathway for research into similar compounds for their potential in treating metabolic disorders, cardiovascular diseases, and neurodegenerative conditions (M. Naveed et al., 2018).

Industrial and Environmental Applications

The review of sulfamic acid as an environmentally friendly alternative for acid cleaning highlights the importance of researching and applying less harmful substances in industrial processes. This context provides a backdrop for considering (S)-3-Aminohexanedioic acid hydrochloride in similar applications, focusing on its safety profile and effectiveness in comparison to more traditional, harsher chemicals (C. Verma & M. Quraishi, 2022).

Materials Science and Nanotechnology

Research into acid hydrolysis effects on starch structure and functionality opens avenues for utilizing (S)-3-Aminohexanedioic acid hydrochloride in materials science, particularly in developing biodegradable nanocomposites and health-focused food products. The controlled modification of polymers and natural compounds through such chemical processes can lead to innovative materials with specific desirable properties (Shujun Wang & L. Copeland, 2015).

Biochemical and Analytical Research

Organic acids' role in modifying the functional properties of molecules underscores the potential of (S)-3-Aminohexanedioic acid hydrochloride in biochemical research. Its application could be pivotal in enzymatic studies, protein engineering, and the development of novel analytical methodologies aimed at understanding complex biological systems and processes (Luai Alhamad et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

(3S)-3-aminohexanedioic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c7-4(3-6(10)11)1-2-5(8)9;/h4H,1-3,7H2,(H,8,9)(H,10,11);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUKSNPNAOIQKU-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

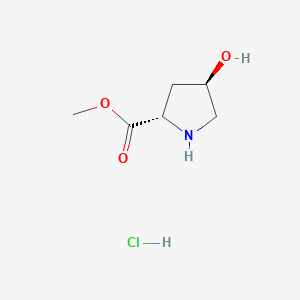

Canonical SMILES |

C(CC(=O)O)C(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

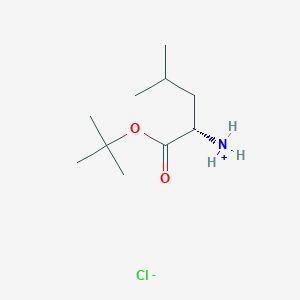

Molecular Formula |

C6H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375810 | |

| Record name | (S)-3-Aminohexanedioic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Aminohexanedioic acid hydrochloride | |

CAS RN |

61884-74-0 | |

| Record name | L-beta-Homoglutamic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061884740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-3-Aminohexanedioic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-.BETA.-HOMOGLUTAMIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1IS7B8BV0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.